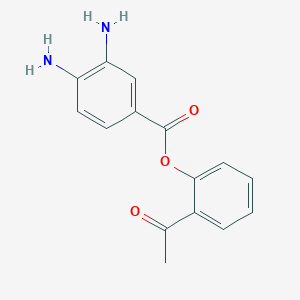
5-amino-3,7-dimethyl-4H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3,7-dimethyl-4H-purine-2,6-dione is a purine derivative that has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is structurally related to xanthine and its derivatives, which are known for their pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3,7-dimethyl-4H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,7-dimethylxanthine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-3,7-dimethyl-4H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities.
Applications De Recherche Scientifique
5-amino-3,7-dimethyl-4H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-amino-3,7-dimethyl-4H-purine-2,6-dione involves:
Molecular Targets: The compound targets specific enzymes and receptors, such as phosphodiesterases and serotonin receptors.
Pathways: It modulates signaling pathways related to inflammation, pain, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthine: A structurally related compound with similar pharmacological properties.
Caffeine: A well-known stimulant derived from xanthine.
Theobromine: Another xanthine derivative with mild stimulant effects.
Uniqueness
5-amino-3,7-dimethyl-4H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential compared to other purine derivatives .
Propriétés
Formule moléculaire |
C7H11N5O2 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
5-amino-3,7-dimethyl-4H-purine-2,6-dione |
InChI |
InChI=1S/C7H11N5O2/c1-11-3-9-4-7(11,8)5(13)10-6(14)12(4)2/h3-4H,8H2,1-2H3,(H,10,13,14) |
Clé InChI |
GGYNUGRTOYPXBX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2C1(C(=O)NC(=O)N2C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

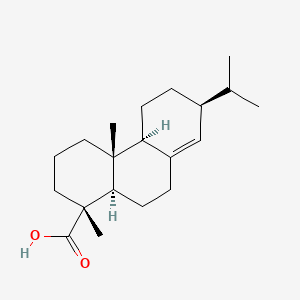


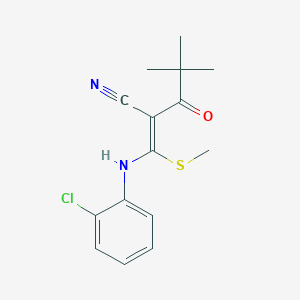
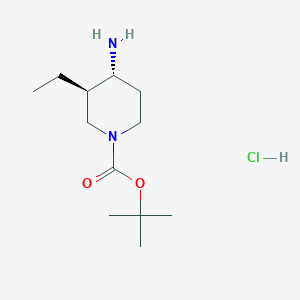
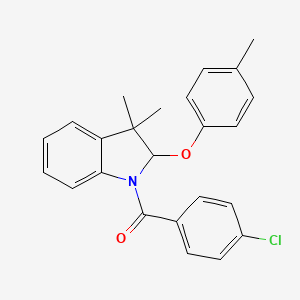


![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
